![molecular formula C20H27F3N4O2 B2512079 (Tetrahydrofuran-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034235-20-4](/img/structure/B2512079.png)
(Tetrahydrofuran-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , Tetrahydrofuran-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone, is a complex organic molecule that likely contains multiple heterocyclic rings including tetrahydrofuran, pyridine, piperazine, and piperidine moieties. The presence of a trifluoromethyl group suggests potential for increased lipophilicity and possible influence on the molecule's electronic properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related heterocyclic compounds can be informative. For instance, the synthesis of related piperidine compounds involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed . Additionally, the three-component condensation process described for the synthesis of trans-4,5-dihydrofuran-3-carbonitriles indicates the potential for complex reactions involving multiple steps and components, such as Knoevenagel condensation, Michael addition, and SN2 cyclization, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction, which reveals the conformation of rings and the geometry around atoms such as sulfur in the case of the dichloro-benzenesulfonyl derivative . For the compound , similar techniques could be used to determine the conformation of the piperidine and tetrahydrofuran rings, as well as the orientation of the trifluoromethyl group.
Chemical Reactions Analysis
The compound's potential reactivity can be inferred from the behavior of similar structures. The presence of multiple heterocyclic rings and functional groups suggests a variety of possible chemical reactions. For example, the piperidine moiety could be involved in substitution reactions, while the tetrahydrofuran ring could participate in ring-opening reactions under certain conditions. The fluorine atoms in the trifluoromethyl group could also affect the compound's reactivity, potentially making it a good leaving group or affecting its electrophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its structural features. The thermal stability of related compounds has been studied using thermogravimetric analysis, indicating stability over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which would provide insight into the compound's reactivity and stability . The presence of the trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its solubility and interaction with biological molecules.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Studies on compounds with structural similarities or related functional groups provide insights into drug metabolism and pharmacokinetics. For example, research on L-735,524, a potent HIV-1 protease inhibitor, reveals the pathways of metabolic degradation in humans, including glucuronidation, pyridine N-oxidation, and N-depyridomethylation, among others (Balani et al., 1995). Such studies are crucial for understanding how similar compounds might be metabolized in the body, shedding light on their safety, efficacy, and potential drug-drug interactions.
Pharmacological Effects and Toxicology
Research into the pharmacological effects and toxicological profiles of related compounds, such as the case with 5-amino-2-(trifluoromethyl)pyridine, indicates the importance of evaluating the safety and potential adverse effects of new chemical entities. This compound has been associated with toxic encephalopathy and methemoglobinemia upon exposure, demonstrating the critical nature of toxicological assessments in drug development (Tao et al., 2022).
Novel Pharmacological Targets
The exploration of novel pharmacological targets, as evidenced by studies on receptor occupancy and the development of antagonists for specific receptor sites, underscores the potential therapeutic applications of new compounds. For instance, the investigation of NOP receptor antagonists for conditions such as obesity, eating disorders, and depression points to the diverse therapeutic areas that new compounds could be developed for (Raddad et al., 2016).
properties
IUPAC Name |
oxolan-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O2/c21-20(22,23)15-3-4-18(24-14-15)26-11-9-25(10-12-26)16-5-7-27(8-6-16)19(28)17-2-1-13-29-17/h3-4,14,16-17H,1-2,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXKEHCIJUSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.